N,N'-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)
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Overview
Description
N,N’-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide) is a chemical compound characterized by its unique structure, which includes a 3-chlorophenyl group and two dichloroacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide) typically involves the reaction of 3-chlorobenzaldehyde with 2,2-dichloroacetamide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of N,N’-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide) may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroacetamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include various substituted amides, amines, and other derivatives that retain the core structure of the original compound.
Scientific Research Applications
N,N’-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N,N’-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide) exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bis(dichloroacetamide) derivatives and compounds containing the 3-chlorophenyl group.
Uniqueness
N,N’-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
58085-08-8 |
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Molecular Formula |
C11H9Cl5N2O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2,2-dichloro-N-[(3-chlorophenyl)-[(2,2-dichloroacetyl)amino]methyl]acetamide |
InChI |
InChI=1S/C11H9Cl5N2O2/c12-6-3-1-2-5(4-6)9(17-10(19)7(13)14)18-11(20)8(15)16/h1-4,7-9H,(H,17,19)(H,18,20) |
InChI Key |
AQBJMOLTSKVOCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
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